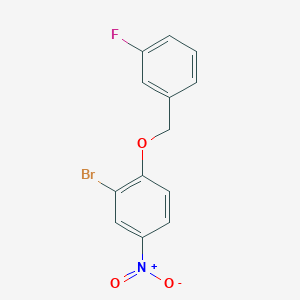
2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene
Übersicht
Beschreibung
“2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds . The molecule also contains bromo, fluoro, benzyloxy, and nitro functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a base molecule of benzene. The bromo, fluoro, benzyloxy, and nitro groups would then be added in subsequent reactions . The exact order and conditions of these reactions would depend on the specific synthesis route chosen.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base to the molecule, while the various functional groups attached to it would create regions of differing electron density and reactivity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions and reactants present. The bromo group could be involved in substitution reactions, the nitro group could participate in reduction reactions, and the benzyloxy group could undergo cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiopharmaceutical Applications
- Synthesis of Radiopharmaceuticals : A study discussed the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), an important compound in radiopharmaceuticals. This synthesis involved the use of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, a compound related to 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene, indicating the relevance of such compounds in the field of radiopharmaceutical synthesis (Klok, Klein, Herscheid, & Windhorst, 2006).
Applications in Polymer Solar Cells
- Improving Electron Transfer in Polymer Solar Cells : Research demonstrated that 1-Bromo-4-Nitrobenzene (1-Br-4-NB), a compound structurally similar to 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene, was effective in enhancing the performance of polymer solar cells. This compound was found to facilitate excitonic dissociation at the donor-acceptor interface, thereby improving power conversion efficiency (Fu et al., 2015).
Electrophilic Bromination Research
- Bromination Studies : Another study focused on the electrophilic bromination of nitrobenzene, producing 3-bromo-nitrotoluene. This research is significant as it provides insight into the behavior of brominated nitrobenzene compounds, which is relevant to understanding the properties of 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene (Sobolev et al., 2014).
Vibrational Spectroscopy and Force Field Studies
- Vibrational Spectroscopy Analysis : Research on trisubstituted benzenes, including compounds like 1-bromo-2,4-difluorobenzene, provides insights into the vibrational properties of substituted benzenes. This is relevant for understanding the structural and vibrational characteristics of 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene (Reddy & Rao, 1994).
Safety And Hazards
Zukünftige Richtungen
The future directions for research into this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, and how these can be manipulated for specific applications.
Eigenschaften
IUPAC Name |
2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIJGTJINDCJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619234 | |
| Record name | 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
CAS RN |
320337-13-1 | |
| Record name | 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



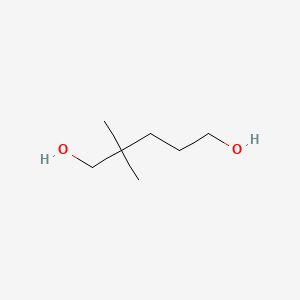
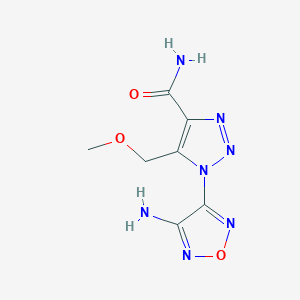
methanone](/img/structure/B3051126.png)


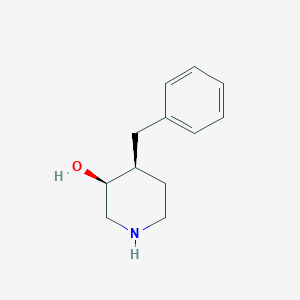
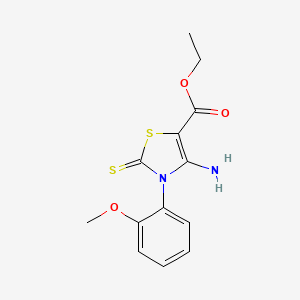
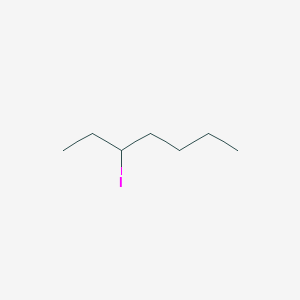
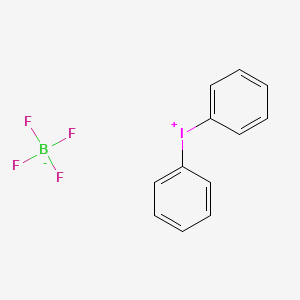
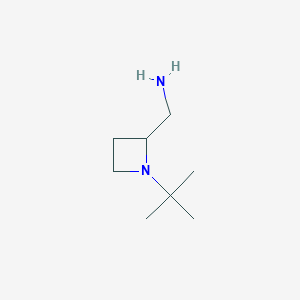
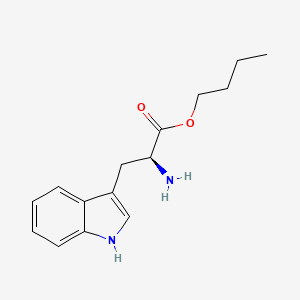
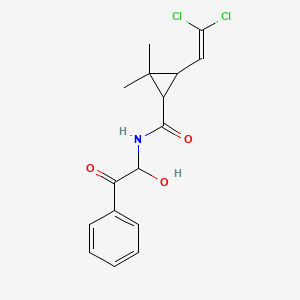
![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)